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Abstract

Edratide (TV-4710) is a novel synthetic peptide developed for the treatment of systemic lupus
erythematosus (SLE). It is a 19-amino acid peptide based on the complementarity-determining
region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] The development of Edratide
stems from research conducted by Professor Edna Mozes at the Weizmann Institute of
Science in Israel and was further developed by Teva Pharmaceutical Industries.[2] This
document provides a comprehensive technical overview of the discovery, mechanism of action,
preclinical and clinical development of Edratide.

Introduction: The Rationale for Edratide in SLE

Systemic lupus erythematosus is a complex autoimmune disease characterized by the
production of autoantibodies, particularly anti-DNA antibodies, and a dysregulation of the
immune system involving T and B cells, cytokines, and apoptosis.[1][3] Edratide was designed
as a tolerogenic peptide to specifically modulate the immune response in SLE.[3][4] Its
sequence is derived from the CDRL1 of a pathogenic human anti-DNA monoclonal antibody
bearing the 16/6 idiotype, which has been found to have clinical relevance in SLE patients.[2]

Amino Acid Sequence: H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I-G[5]

Mechanism of Action
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Edratide exerts its immunomodulatory effects through a multi-faceted mechanism that leads to
the downregulation of SLE-associated autoreactive T and B cells.[1][5] Preclinical and clinical
studies suggest that Edratide's therapeutic effects are mediated by:

o Cytokine Modulation: Edratide has been shown to down-regulate the mRNA expression of
pro-inflammatory cytokines including IL-13, TNF-a, IFN-y, and IL-10, as well as the B-
lymphocyte stimulator (BLyS).[3][4] Conversely, it up-regulates the expression of the
immunosuppressive cytokine TGF-B.[3][4]

 Induction of Regulatory T-cells (Tregs): Treatment with Edratide leads to an up-regulation of
FoxP3, a key transcription factor for the development and function of Tregs.[3][4]

e Regulation of Apoptosis: Edratide influences apoptosis-related pathways by down-regulating
the expression of the pro-apoptotic molecules caspase-3 and caspase-8, and up-regulating
the anti-apoptotic molecule Bcl-xL.[4][6]

The proposed signaling pathway for Edratide's action is depicted in the following diagram:
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Proposed Signaling Pathway of Edratide in Immune Modulation
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Caption: Proposed Signaling Pathway of Edratide in Immune Modulation.
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Preclinical Development

Edratide has been evaluated in several relevant in-vitro and in-vivo models for lupus.[2]

In Vivo Studies in Murine Models

In (NZB x NZW)F1 mice, a well-established model for SLE, treatment with Edratide
demonstrated significant therapeutic effects:

e Reduction of Kidney Damage: Edratide treatment significantly reduced immune complex
deposits in the kidneys and improved proteinuria and leucopenia.[5]

e Modulation of Autoantibodies: The treatment led to a downregulation of anti-dsDNA-specific
antibodies.[5]

o Gene Expression Profiling: DNA microarray analysis of spleen cells from treated mice
showed that Edratide restored the expression of numerous genes to levels comparable to
healthy controls.[7] Specifically, it up-regulated RNA transcripts of Tnfsf4, 1I5ra, Zbtb20, and
Nid1, and down-regulated transcripts of Tfpi and S100a8.[7]

In Vivo Studies in a Porcine Model

In a large animal (porcine) model, administration of Edratide resulted in an improvement in
clinical SLE-related manifestations.[5] This was associated with reduced gene expression of
pathogenic cytokines (IL-10, TNFa, IFN-y, and IL-1[3) and an elevation in the expression of
TGF-[3, the anti-apoptotic molecule Bcl-xL, and the suppressive master gene, Foxp3.[5]

Clinical Development

Edratide has undergone Phase | and Phase Il clinical trials.[2] The most significant study is the
Phase Il PRELUDE trial.

The PRELUDE Study (Phase II)

The PRELUDE study (NCT00203151) was a multinational, multicenter, randomized, double-
blind, placebo-controlled trial designed to assess the efficacy, tolerability, and safety of
Edratide in patients with mild-to-moderate SLE.[1][8]
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Study Design:
o Participants: 340 patients with active SLE (SLEDAI-2K score of 6-12).[1][9]

o Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous
injections of:

o 0.5 mg Edratide
o 1.0 mg Edratide
o 2.5 mg Edratide
o Placebo[1][5]
e Duration: 26 weeks of treatment.[2]

The workflow of the PRELUDE clinical trial is illustrated below:
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PRELUDE (Phase Il) Clinical Trial Workflow
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Caption: PRELUDE (Phase Il) Clinical Trial Workflow.

Results:
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Edratide was found to be safe and well-tolerated.[1][2] However, the study did not meet its
primary endpoints based on the Systemic Lupus Erythematosus Disease Activity Index 2000
(SLEDAI-2K).[1][9]

Despite failing to meet the primary endpoints, some encouraging results were observed in the
secondary endpoints:

o BILAG Responder Index: The British Isles Lupus Assessment Group (BILAG) Responder
Index, a secondary endpoint, was met in the 0.5 mg Edratide group.[1][9]

o Subgroup Analysis: Post-hoc analyses showed that the positive effect of the 0.5 mg dose on
the BILAG score was also observed in several subgroups, including patients on low or no
steroids and those who were seropositive.[9]

Quantitative Summary of Key PRELUDE Trial Results

p-value (0.5
. 0.5 mg 1.0 mg 2.5mg
Endpoint ) ) ) Placebo mg vs
Edratide Edratide Edratide
Placebo)
BILAG
Responder
40% Trend Trend - 0.03[9][10]
Index (ITT
Cohort)
Medicinal
Flare (ITT 17% - - 29% 0.039[9]
Cohort)
Composite
SLE
34% - - 20% 0.058[9]
Responder
Index (cSRI)

Experimental Protocols
Gene Expression Analysis in Human PBMCs

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://www.fiercebiotech.com/biotech/press-release-teva-provides-update-on-edratide-for-systemic-lupus-erythematosus
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://lupus.bmj.com/content/2/1/e000104
https://www.benchchem.com/product/b1602343?utm_src=pdf-body
https://lupusnewstoday.com/news/mixed-results-phase-2-trial-edratide-patients-systemic-lupus-erythematosus/
https://lupus.bmj.com/content/2/1/e000104
https://lupus.bmj.com/content/2/1/e000104
https://lupus.bmj.com/content/2/1/e000104
https://www.researchgate.net/publication/281261475_Safety_and_efficacy_of_hCDR1_Edratide_in_patients_with_active_systemic_lupus_erythematosus_Results_of_phase_II_study
https://lupus.bmj.com/content/2/1/e000104
https://lupus.bmj.com/content/2/1/e000104
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Objective: To determine the effect of Edratide on the gene expression of peripheral blood
mononuclear cells (PBMCs) from lupus patients.[3][4]

o Methodology:

o Sample Collection: PBMCs were isolated from patients treated with Edratide or placebo
for 26 weeks.[3][4]

o RNA Extraction: Total RNA was extracted from the PBMCs.

o Quantitative Real-Time PCR: The mRNA expression levels of target genes (e.g., IL-13,
TNF-qa, IFN-y, IL-10, BLyS, caspase-3, caspase-8, TGF-[3, FoxP3) were quantified using
real-time reverse transcription polymerase chain reaction (RT-PCR).[3][4]

Murine Model of SLE

o Objective: To evaluate the in vivo efficacy of Edratide in a spontaneous mouse model of
lupus.

» Methodology:
o Animal Model: (NZB x NZW)F1 mice were used.

o Treatment: Mice with established lupus were treated with Edratide (e.g., 50 p g/mouse ,
subcutaneously, weekly for 10 weeks) or a vehicle control.[6]

o Efficacy Assessment:

Proteinuria: Urine protein levels were monitored regularly.
» Serology: Serum levels of anti-dsDNA antibodies were measured by ELISA.

» Histopathology: Kidneys were examined for immune complex deposition by
immunofluorescence staining.

» Gene Expression: Spleen cells were harvested for RNA extraction and analysis of gene
expression by DNA microarray and real-time RT-PCR.[7]
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Conclusion and Future Directions

Edratide is a novel, synthetic peptide with a well-defined mechanism of action that targets key
pathways in the pathophysiology of SLE. While the Phase Il PRELUDE trial did not meet its
primary endpoints, the favorable safety profile and positive signals in secondary endpoints,
particularly with the 0.5 mg dose, suggest a potential therapeutic benefit.[5][11] Researchers
have noted that the 6-month duration of the trial may have been insufficient to demonstrate the
full efficacy of an SLE-modifying agent, and that longer-term studies are warranted.[1] Future
clinical development of Edratide will likely involve longer trial durations, the use of composite
primary endpoints that include the BILAG index, and a focus on specific patient populations
who may derive the most benefit.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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